molecular formula C30H28O6 B102489 Thamnosin CAS No. 18458-66-7

Thamnosin

Cat. No. B102489
CAS RN: 18458-66-7
M. Wt: 484.5 g/mol
InChI Key: SWGAQLQAABDHGT-ZRDIBKRKSA-N
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Description

Thamnosin is a natural product isolated from the roots of Thamnosma montana. It has been shown to exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. Thamnosin has attracted significant attention from the scientific community due to its potential applications in drug discovery and development.

Scientific Research Applications

1. Coagulation Function in Acidosis

Thamnosin, identified as tris-hydroxymethylaminomethane (THAM) in some studies, has been researched for its effects on coagulation abnormalities caused by acidosis. A study on pigs found that THAM could correct acid-base deficits but did not acutely reverse coagulation abnormalities in acidosis models (Martini et al., 2007).

2. Role in Intracellular Calcium Signaling

Thapsigargin, a guaianolide compound, has been extensively used to study intracellular calcium signaling. Its action as an inhibitor of sarco-endoplasmic reticulum Ca(2+)-ATPases in mammalian cells has facilitated understanding of the mechanisms of intracellular Ca2+ signaling (Treiman et al., 1998).

3. Natural Product Investigation in Thamnosma Montana

Research on Thamnosma montana, a plant species, has led to the identification of several constituents, including thamnosin. This exploration of natural products highlights the unique chemical systems present in nature (Kutney et al., 1972).

4. Clinical Pharmacology of THAM

The clinical pharmacology of THAM has been studied for its use in correcting acute acidosis during various medical conditions. Its effectiveness, low toxicity, and rapid elimination make it a useful agent in clinical settings (Nahas, 1963).

5. Machine Learning in Diabetes Research

Machine learning and data mining methods, although not directly related to thamnosin, have been applied in diabetes research, showcasing the broad scope of scientific research and its applications in health sciences (Kavakiotis et al., 2017).

6. THAM in Treatment of Quinidine Intoxication

THAM has been evaluated for its effectiveness in treating quinidine cardiotoxicity in experimental studies, highlighting its potential therapeutic applications (Sierra et al., 1962).

properties

CAS RN

18458-66-7

Product Name

Thamnosin

Molecular Formula

C30H28O6

Molecular Weight

484.5 g/mol

IUPAC Name

7-methoxy-6-[(E)-2-[2-(7-methoxy-2-oxochromen-6-yl)-1,4-dimethylcyclohex-3-en-1-yl]ethenyl]chromen-2-one

InChI

InChI=1S/C30H28O6/c1-18-9-11-30(2,12-10-21-14-19-5-7-28(31)35-25(19)16-24(21)33-3)23(13-18)22-15-20-6-8-29(32)36-26(20)17-27(22)34-4/h5-8,10,12-17,23H,9,11H2,1-4H3/b12-10+

InChI Key

SWGAQLQAABDHGT-ZRDIBKRKSA-N

Isomeric SMILES

CC1=CC(C(CC1)(C)/C=C/C2=C(C=C3C(=C2)C=CC(=O)O3)OC)C4=C(C=C5C(=C4)C=CC(=O)O5)OC

SMILES

CC1=CC(C(CC1)(C)C=CC2=C(C=C3C(=C2)C=CC(=O)O3)OC)C4=C(C=C5C(=C4)C=CC(=O)O5)OC

Canonical SMILES

CC1=CC(C(CC1)(C)C=CC2=C(C=C3C(=C2)C=CC(=O)O3)OC)C4=C(C=C5C(=C4)C=CC(=O)O5)OC

melting_point

244-246°C

physical_description

Solid

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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